![molecular formula C20H23NO2 B3287342 tert-Butyl 2-benzylisoindoline-1-carboxylate CAS No. 84385-22-8](/img/structure/B3287342.png)
tert-Butyl 2-benzylisoindoline-1-carboxylate
Description
Tert-butyl 2-benzylisoindoline-1-carboxylate is an N-substituted indoline derivative. Its chemical formula is C₁₃H₁₇NO₂ , and its molecular weight is approximately 219.28 g/mol . The compound exhibits interesting properties and has applications in organic synthesis.
Synthesis Analysis
The synthesis of tert-butyl 2-benzylisoindoline-1-carboxylate involves the reaction of an appropriate precursor with tert-butyl isocyanate or tert-butyl chloroformate. The tert-butyl group serves as a protecting group for the carboxylic acid functionality. Detailed synthetic routes and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of tert-butyl 2-benzylisoindoline-1-carboxylate consists of an indoline core with a tert-butyl ester group attached to the carboxylate function. The benzyl group is also linked to the indoline nitrogen. The compound adopts a three-dimensional conformation, which influences its reactivity and interactions with other molecules .
Chemical Reactions Analysis
- Alkylation Reactions : tert-Butyl 2-benzylisoindoline-1-carboxylate can serve as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by palladium .
- Indoline Synthesis : It participates in the preparation of allyl- and arylindolines, contributing to modular indole synthesis .
- Asymmetric Synthesis : The compound is involved in the asymmetric synthesis of β-amino esters through rhodium prolinate complex-catalyzed α-C-H activation/carbenoid insertion reactions .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
tert-butyl 2-benzyl-1,3-dihydroisoindole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-20(2,3)23-19(22)18-17-12-8-7-11-16(17)14-21(18)13-15-9-5-4-6-10-15/h4-12,18H,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVDJZKQLNTZST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2=CC=CC=C2CN1CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-benzylisoindoline-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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